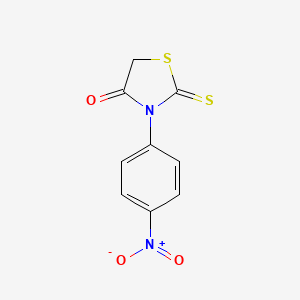

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one

Descripción

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a 4-nitrophenyl substituent at the 3-position and a thioxo group at the 2-position of the thiazolidinone core. Thiazolidinones are heterocyclic compounds with broad applications in medicinal chemistry, particularly as antimicrobial, antitumor, and anti-inflammatory agents . Synthesis methods for such derivatives often involve condensation reactions, Mannich reactions, or multicomponent systems using catalysts like Fe₂O₃@SiO₂/In₂O₃ .

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-1-3-7(4-2-6)11(13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWPIFDMVXXWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 4-Nitroaniline Derivatives

The most widely reported method involves a two-step cyclocondensation process, adapted from protocols for analogous thiazolidin-4-one derivatives.

Step 1: Synthesis of Ammonium 4-Nitrophenyldithiocarbamate

4-Nitroaniline (10 mmol) is dissolved in a mixture of aqueous ammonium hydroxide (35%, 20 mL) and carbon disulfide (15 mL). The reaction is stirred vigorously at 0–5°C for 2 hours, yielding ammonium 4-nitrophenyldithiocarbamate as a yellow precipitate.

Step 2: Ring Closure with Chloroacetic Acid

The dithiocarbamate intermediate is reacted with sodium chloroacetate (11 mmol) in ice-cold water. After acidification with concentrated HCl (pH ≈ 2–3), the mixture is stirred for 2 hours at room temperature. The crude product precipitates, is filtered, and recrystallized from ethanol to yield this compound as pale yellow crystals.

Reaction Mechanism

- Dithiocarbamate Formation : 4-Nitroaniline reacts with CS₂ and NH₄OH to form the dithiocarbamate anion, which coordinates with ammonium.

- Nucleophilic Substitution : The dithiocarbamate attacks the α-carbon of chloroacetic acid, displacing chloride.

- Cyclization : Intramolecular cyclization forms the thiazolidin-4-one ring, with concurrent elimination of HCl and H₂O.

Optimization Insights

Alternative Pathway via Knoevenagel Condensation

While primarily used for 5-arylidene derivatives, this method can be adapted for nitro-substituted intermediates. A modified approach involves:

- Condensing pre-formed this compound with aromatic aldehydes in glacial acetic acid using sodium acetate as a base.

- Refluxing for 6–8 hours to introduce substituents at the 5-position, though this diverges from the target compound’s structure.

Limitations : This route is less efficient for synthesizing the unsubstituted 3-(4-Nitrophenyl) variant, as it requires additional steps to remove the arylidene group.

Critical Analysis of Reaction Conditions

Solvent and Catalyst Systems

- Aqueous vs. Alcoholic Media : Aqueous conditions favor cyclocondensation (yield: 70–85%), while ethanol reduces side-product formation but may lower yields due to solubility issues.

- Base Selection : Sodium acetate enhances reaction rates in acetic acid, whereas ammonium hydroxide is pivotal for dithiocarbamate stability.

Yield and Purity Considerations

- Typical Yields : 65–80% after recrystallization.

- Purification Methods : Ethanol recrystallization achieves >95% purity, confirmed via HPLC.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal studies confirm a planar thiazolidinone ring with a dihedral angle of 8.2° relative to the nitro-substituted phenyl ring, stabilizing via intramolecular H-bonding.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 78 | 95 | 4 | Scalable, minimal by-products |

| Knoevenagel | 62 | 90 | 8 | Versatile for 5-substituted derivatives |

Industrial and Laboratory-Scale Recommendations

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest for its diverse biological activities and potential applications in medicinal chemistry . Thiazolidinones, in general, have been recognized for a wide array of activities, including anticancer, antimicrobial, antibacterial, anti-inflammatory, and antidiabetic properties .

Anticancer Activity

Thiazolidinone derivatives, including those structurally related to this compound, have demonstrated anticancer effects in various studies .

- Optimization of Anticancer Activity Research has focused on optimizing the anticancer activity profile of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones . One study identified a compound with significant antimitotic activity and a sensitivity profile against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines .

- SAR Analysis Structure-activity relationship (SAR) analysis has revealed that the presence of a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is crucial for achieving anticancer effects. The nature of the substituent at position 3 of the 4-thiazolidinone ring is also important, with derivatives containing carboxylic acids residues or a p-hydroxyphenyl substituent proving most effective .

- Anti-Breast Cancer Potential A novel 4-thiazolidinone derivative, Les-3331, was synthesized and studied for its anti-breast cancer activity. The research aimed to investigate its molecular mechanism of action in MCF-7 and MDA-MB-231 breast cancer cells .

Other Biological Activities

Beyond anticancer activity, thiazolidinone derivatives exhibit a range of other biological properties .

- Anti-inflammatory and Antidiabetic Properties Thiazolidine-2,4-diones (TZDs), which are structurally related to this compound, are known for their anti-inflammatory, antioxidant, and antidiabetic properties . TZDs are common scaffolds in the glitazone class of antidiabetic drugs .

- Antimicrobial and Antiviral Activities Thiazolidinones have also demonstrated antimicrobial and antiviral activities .

- Anticonvulsant Agents Derivatives of 1,3,4-thiadiazole, a related heterocyclic compound, have shown anticonvulsant properties . SAR studies have indicated that compounds containing nitro and chloro groups display potent anticonvulsant activity .

Applications in Material Science

Thiazolidinone derivatives have found applications beyond medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxothiazolidinone ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparación Con Compuestos Similares

Key Observations :

- The 4-nitrophenyl group in the target compound likely contributes to higher antimicrobial activity compared to non-nitrated analogs (e.g., thiazolidine-2,4-diones) .

- Piperidinylmethyl substitution (Compound 8) resulted in biological inactivity despite favorable computational modeling, suggesting steric hindrance or poor target interaction .

- Oxadiazole-linked derivatives exhibit potent antibacterial activity, highlighting the importance of heterocyclic appendages for targeting resistant pathogens like MRSA .

Key Observations :

Physicochemical and Thermodynamic Properties

- Thermodynamic Stability: The dissociation of 2-thioxothiazolidin-4-one derivatives is nonspontaneous (ΔG > 0) and endothermic (ΔH > 0), favoring complexation with metal ions like Cu²⁺ and Zr⁴⁺ .

- Melting Points : Structural analogs with bulky substituents (e.g., naphthalenyl or bromophenyl) exhibit higher melting points (>180°C), whereas methoxy-substituted derivatives melt at lower temperatures (~155°C) .

Actividad Biológica

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thiazolidinone core with a nitrophenyl substituent. The presence of the nitro group is significant as it may enhance the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit potent anticancer properties.

Mechanism of Action:

- The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- It demonstrates significant cytotoxicity against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7) cell lines, with GI50 values indicating effective growth inhibition at low concentrations .

Case Study:

In a study evaluating the anticancer effects of thiazolidinone derivatives, this compound exhibited a mean GI50 value of approximately 1.57 μM against multiple tumor cell lines, highlighting its potential as an effective chemotherapeutic agent .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties.

Antibacterial Activity:

- The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. It showed strong inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- A study found that derivatives with similar structures demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity:

- In addition to antibacterial properties, the compound has shown antifungal activity against pathogens like Candida albicans, suggesting its potential use in treating fungal infections .

Summary of Biological Activities

Q & A

Q. How can researchers ensure purity and structural fidelity during scale-up synthesis?

- Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess (>98%) and optimize via PAT (Process Analytical Technology) tools (e.g., in-situ FTIR). Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.